molecular formula C12H14O3 B1626417 1-Oxo-1-phenylbutan-2-yl acetate CAS No. 21550-10-7

1-Oxo-1-phenylbutan-2-yl acetate

Cat. No.: B1626417
CAS No.: 21550-10-7
M. Wt: 206.24 g/mol
InChI Key: NFLPTNUUNCIKKF-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl acetate is a chemical compound with the molecular formula C₁₂H₁₄O₃. It is a derivative of phenylbutanone and is known for its applications in various scientific and industrial fields. This compound is characterized by its unique structure, which includes a phenyl group attached to a butanone backbone with an acetate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1-phenylbutan-2-yl acetate can be synthesized through several synthetic routes. One common method involves the acylation of 1-phenylbutan-2-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-phenylbutan-2-yl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl acetate has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme-substrate interactions.

  • Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-oxo-1-phenylbutan-2-yl acetate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for certain enzymes, leading to the formation of reaction products. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Phenylacetone

  • Benzyl acetate

  • 1-Phenyl-2-propanone

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Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-11(15-9(2)13)12(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLPTNUUNCIKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545074
Record name 1-Oxo-1-phenylbutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21550-10-7
Record name 1-Oxo-1-phenylbutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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